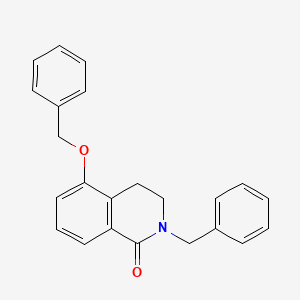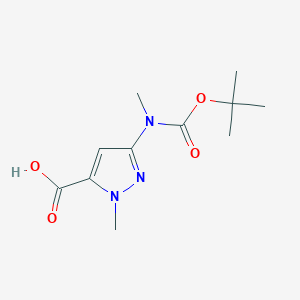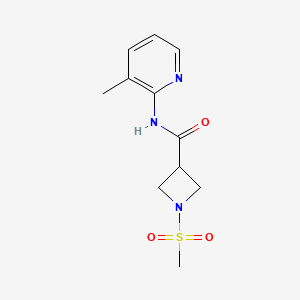![molecular formula C26H26N4O5 B2522169 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea CAS No. 1024251-57-7](/img/structure/B2522169.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea” is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Synthesis Analysis
The synthesis of this compound involves a mixture of alcohol 4a and dihydroisoquinoline 2 (method A) or 6,7-dimethoxy-1,2,3,4-tetra-hydroisoquinoline (method B) in o-xylene . The mixture was boiled for 6 hours, the solvent was distilled in vacuum, the residue was dissolved with heating in methanol (10 ml) and the obtained solution was maintained .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including urea, phenyl, and isoquinoline . The presence of these functional groups contributes to the compound’s unique chemical properties and biological activity.Chemical Reactions Analysis
The compound has preferential affinity for sigma-2 receptor compared with sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter .Aplicaciones Científicas De Investigación
Synthesis and Stereochemical Studies
The synthesis and stereochemical studies of related compounds, specifically 1- and 2-phenyl-substituted 1,3-oxazino[4,3-a]isoquinoline derivatives, have been explored in depth. These studies include the preparation of various substituted derivatives and determining their relative configurations and predominant conformations using NMR spectroscopy, quantum chemical calculations, and X-ray diffraction (Heydenreich et al., 2003).
Synthesis and Conformational Analysis
Further research into the synthesis and conformational analysis of stereoisomeric 1- and 2-methyl-2H,4H-1,6,7,11b-tetrahydro-1,3-oxazino[4,3-a]isoquinolines has been conducted. This involves the preparation of diastereomers and the determination of their relative configurations and predominant conformations, contributing to a deeper understanding of the structural aspects of such compounds (Sohár et al., 1992).
Local Anesthetic Activity and Acute Toxicity Evaluation
Isoquinoline alkaloids, which share structural similarities with 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea, have been evaluated for their local anesthetic activity and acute toxicity. These studies involve synthesis, in vivo and in silico evaluations, highlighting their potential as therapeutic agents due to their pronounced local anesthetic activity and acceptable safety profiles (Azamatov et al., 2023).
Blockade of Orexin Receptors
Research on compounds like almorexant, which shares structural features with the subject compound, shows the significance of orexin receptor antagonism in sleep modulation. These studies provide insights into the roles of specific receptors in the sleep-wake cycle and the potential therapeutic implications for sleep disorders (Dugovic et al., 2009).
PDGF Receptor Phosphorylation Inhibition
Research into 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives, which are structurally related to the compound of interest, has revealed their potential as therapeutic agents for the treatment of restenosis. These compounds inhibit the phosphorylation of platelet-derived growth factor receptors (PDGFR), a crucial process in various pathological conditions (Matsuno et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular calcium regulation and cholesterol homeostasis .
Mode of Action
The compound interacts with the sigma-2 receptor, showing a high selectivity ratio over the sigma-1 receptor . This interaction leads to changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor is involved in several biochemical pathways. It plays a role in intracellular calcium regulation, which is crucial for various cellular functions, including signal transduction, muscle contraction, and cell death . Additionally, it is involved in cholesterol homeostasis, which is essential for maintaining cell membrane integrity and modulating cell signaling .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration occurring within 10 minutes of dosing . It also demonstrates adequate, absolute oral bioavailability of 29.0% , indicating a significant portion of the administered dose reaches systemic circulation.
Result of Action
The interaction of the compound with the sigma-2 receptor can relieve mechanical hyperalgesia in a mouse model of chronic pain . This suggests that the compound may have potential therapeutic applications in the treatment of neuropathic pain .
Direcciones Futuras
The compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These results suggest that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics and that this compound is a suitable lead candidate for further evaluation .
Análisis Bioquímico
Biochemical Properties
This compound interacts with the sigma-2 receptor, showing preferential affinity for sigma-2 receptor compared with sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter .
Cellular Effects
The sigma-2 receptor, with which 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea interacts, plays a role in physiological and pathological conditions . It has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Molecular Mechanism
The compound exerts its effects at the molecular level through its binding interactions with the sigma-2 receptor . This interaction influences the receptor’s role in intracellular Ca2+ regulation and cholesterol homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 min of dosing . The compound also shows adequate, absolute oral bioavailability of 29.0% .
Dosage Effects in Animal Models
In animal models, the compound shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice
Propiedades
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-16-4-9-20(30(32)33)14-22(16)29-26(31)28-19-7-5-17(6-8-19)12-23-21-15-25(35-3)24(34-2)13-18(21)10-11-27-23/h4-9,13-15H,10-12H2,1-3H3,(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWXUOSESKPARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)
![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)
![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)
![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)




![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2522103.png)


![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2522109.png)
